2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
Description
Contextualization within Aromatic Sulfonamide Chemistry Research
Aromatic sulfonamides are a cornerstone of medicinal chemistry, with a legacy that began with the discovery of the antibacterial sulfa drugs. nih.gov The sulfonamide group (-SO₂NH₂) is a key structural feature responsible for a wide array of biological activities. researchgate.net Research in this area has expanded far beyond antimicrobial agents to include diuretics, hypoglycemics, and inhibitors of various enzymes. researchgate.net The strongly electron-withdrawing nature of the aromatic sulfonyl group imparts a partial positive charge on the nitrogen atom, influencing the acidity of the attached hydrogen atoms. chemicalbook.com This characteristic is crucial for the interaction of sulfonamides with biological targets. Modern research continues to explore novel applications for aromatic sulfonamides, with green chemistry approaches, such as electrochemical synthesis, being developed to create these valuable compounds more sustainably. jpionline.org
Overview of Benzamide (B126) Scaffold Research in Medicinal Chemistry
The benzamide scaffold is another privileged structure in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic applications. researchgate.net Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.gov The versatility of the benzamide moiety allows for the introduction of various substituents on the aromatic ring, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific biological targets. researchgate.net This adaptability has made the benzamide scaffold a frequent choice for the development of new therapeutic agents. nih.gov For instance, substituted benzamides have been investigated as glucokinase activators for the potential treatment of diabetes and as tubulin inhibitors in cancer therapy. researchgate.net
Historical and Contemporary Significance of Sulfonamide-Benzamide Hybrids in Biological Inquiry
The combination of sulfonamide and benzamide functionalities into single molecular entities has led to the development of compounds with significant biological potential. Historically, the development of individual sulfonamide and benzamide drugs laid the groundwork for the exploration of their hybrids. nih.govnih.gov Contemporary research focuses on creating these hybrid molecules to target a range of diseases. dergipark.org.tr These hybrids are being investigated for a multitude of therapeutic applications, including as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. dergipark.org.tr The rationale behind this hybridization is to harness the synergistic or additive effects of both pharmacophores, potentially leading to more effective and selective drugs. nih.gov
Rationale for Investigating Substituted N-(4-sulfamoylphenyl)benzamide Derivatives in Academic Science
The N-(4-sulfamoylphenyl)benzamide core structure serves as an excellent scaffold for medicinal chemistry research due to its synthetic accessibility and the proven biological relevance of its components. researchgate.netnih.gov The synthesis of derivatives of this scaffold is relatively straightforward, often involving the coupling of 4-aminobenzenesulfonamide with a substituted benzoic acid. nih.gov This allows for the systematic modification of the molecule and the exploration of structure-activity relationships (SAR). The investigation of substituted derivatives, such as the introduction of a chloro and a nitro group to form 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide, is driven by the goal of modulating the compound's biological activity. For example, research on similar structures has shown that the presence and position of electron-withdrawing groups can significantly influence a compound's inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant targets in diabetes research. researchgate.net
Detailed Research Findings
While specific research data for this compound is not extensively available in the public domain, the biological activity of closely related analogues provides valuable insights into its potential therapeutic applications. The following tables summarize findings for structurally similar compounds, offering a predictive glimpse into the bioactivity of the target molecule.
Table 1: Antidiabetic Activity of Structurally Related Sulfonamide-Benzamide Derivatives
| Compound ID | R Group on Benzamide Ring | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) | Reference |
| 5o | 2-methyl-5-nitrophenyl | 10.75 ± 0.52 | 0.90 ± 0.31 | researchgate.net |
| 5b | 3-methylphenyl | 24.78 ± 2.69 | 5.30 ± 1.23 | researchgate.net |
| 5p | 2-methyl-4-nitrophenyl | Not specified | 2.10 ± 0.52 | researchgate.net |
| Acarbose (B1664774) (Standard) | Not applicable | 39.48 ± 0.80 | 5.60 ± 0.30 | nanobioletters.com |
This table presents data for compounds with the general structure 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide.
Table 2: Antimicrobial Activity of Structurally Related Benzamide Derivatives
| Compound ID | R Group on Benzamide Ring | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a | 4-hydroxybenzoyl | B. subtilis | 25 | 6.25 | |
| 5a | 4-hydroxybenzoyl | E. coli | 31 | 3.12 | |
| 6b | Benzoyl | E. coli | 24 | 3.12 | |
| 6c | Benzoyl | B. subtilis | 24 | 6.25 |
This table presents data for N-substituted benzamide derivatives to illustrate the general antimicrobial potential of the benzamide scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c14-12-7-9(17(19)20)3-6-11(12)13(18)16-8-1-4-10(5-2-8)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNWTIXQTVFOEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Routes for N-(4-sulfamoylphenyl)benzamide Frameworks
The N-(4-sulfamoylphenyl)benzamide scaffold is a key structural motif found in a variety of compounds investigated for their biological activities. Its synthesis is generally straightforward, allowing for the creation of diverse analogue libraries for research purposes. The core of this framework is an amide bond connecting a benzoic acid derivative and a sulfonamide derivative.
Amidation Reactions involving Sulfonamide and Benzoyl Chloride Precursors
The most common and direct method for constructing the N-(4-sulfamoylphenyl)benzamide framework is through an amidation reaction. This involves the coupling of a benzoyl chloride derivative with 4-aminobenzenesulfonamide. The high reactivity of the acid chloride with the amino group of the sulfonamide facilitates the formation of the stable amide linkage.
A summary of common coupling agents is presented below.
| Coupling Agent | Additive/Catalyst | Typical Solvent |
|---|---|---|
| Thionyl chloride (SOCl₂) | None (forms acid chloride in situ) | Toluene, DCM |
Derivatization Strategies of the Sulfamoylphenyl Moiety
The sulfamoylphenyl portion of the molecule, derived from 4-aminobenzenesulfonamide, offers opportunities for further chemical modification. The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore and can be derivatized to produce secondary or tertiary sulfonamides. nih.gov These modifications can significantly alter the compound's physicochemical properties, such as acidity and hydrogen bonding capacity.
Strategies for derivatization often involve the reaction of the primary sulfonamide with various electrophiles under basic conditions. While the amino group of 4-aminobenzenesulfonamide is typically used for the primary amide bond formation, the sulfonamide nitrogen can also be functionalized, although this is a less common approach in the initial framework construction.
Substitutions and Modifications on the Benzamide (B126) Ring System
The benzamide ring is a versatile scaffold that allows for the introduction of a wide array of substituents to modulate the molecule's properties. The nature, number, and position of these substituents can profoundly influence the compound's biological activity and physical characteristics. Substituents are typically introduced at the benzoic acid or benzoyl chloride stage, prior to the amidation reaction.
The electronic properties of the substituents play a critical role. Electron-donating groups can increase the electron density of the ring, while electron-withdrawing groups decrease it. libretexts.org For instance, the introduction of a halogen, such as chlorine, acts as an electron-withdrawing group through induction but can also direct the position of further electrophilic aromatic substitutions. libretexts.orgacs.org The strategic placement of substituents is crucial and can lead to different isomers with distinct properties.
Targeted Synthesis of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
The synthesis of the specific compound this compound involves a targeted approach that combines the general strategies for framework construction with the specific introduction of the chloro and nitro groups onto the benzamide ring.
Stepwise Reaction Schemes for Compound Preparation
The most logical synthetic pathway to prepare this compound involves a two-step or a one-pot amidation reaction. The key precursors are 2-chloro-4-nitrobenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide).
Step 1: Activation of the Carboxylic Acid The carboxylic acid group of 2-chloro-4-nitrobenzoic acid must be activated to react with the amine. This is typically achieved by converting it into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing 2-chloro-4-nitrobenzoyl chloride. researchgate.net
Step 2: Amide Bond Formation The resulting 2-chloro-4-nitrobenzoyl chloride is then reacted with 4-aminobenzenesulfonamide. The nucleophilic amino group of the sulfonamide attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the desired amide bond and the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl byproduct. researchgate.net
Alternatively, a one-pot synthesis using a coupling agent like EDCI can directly link 2-chloro-4-nitrobenzoic acid with 4-aminobenzenesulfonamide without isolating the intermediate acid chloride. chemicalbook.com
Specific Reaction Conditions and Reagents Employed in Synthesis
The successful synthesis of this compound requires careful control of reaction conditions and the appropriate choice of reagents. Based on analogous synthetic procedures for related benzamide structures, the following conditions are typically employed. chemicalbook.com
A table summarizing the key components and conditions for the synthesis is provided below.
| Parameter | Description |
| Starting Materials | 2-chloro-4-nitrobenzoic acid, 4-aminobenzenesulfonamide |
| Activating/Coupling Agents | Thionyl chloride (SOCl₂) or EDCI/DMAP |
| Solvent | Dichloromethane (B109758) (DCM), Toluene, or Dimethylformamide (DMF) |
| Base (if using acid chloride) | Triethylamine, Diisopropylethylamine (DIPEA) |
| Temperature | Typically 0 °C to ambient temperature (20-25 °C) |
| Reaction Time | Varies from a few hours to overnight (e.g., 16 hours) chemicalbook.com |
| Work-up/Purification | Aqueous work-up to remove byproducts, followed by extraction with an organic solvent. Purification is often achieved through recrystallization or column chromatography. researchgate.net |
The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. researchgate.net
Exploration of Novel Synthetic Approaches for Analogues
The synthesis of complex benzamide and sulfonamide analogues involves a variety of sophisticated chemical strategies. Researchers continually explore novel approaches to improve efficiency, yield, and substrate scope. These explorations often focus on creating new carbon-nitrogen and sulfur-nitrogen bonds, which are fundamental to the core structures of these compounds. Key areas of investigation include the application of metal catalysis, the strategic use of molecular rearrangements, and the development of innovative oxidative methods.
Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis
Metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of N-aryl sulfonamides, a critical structural motif. researchgate.net These methods provide a direct route for N-arylation, often avoiding the harsh conditions or genotoxic reagents associated with traditional condensation methods. researchgate.netnih.gov
Palladium and copper-based catalytic systems are the most prominent in this field. Palladium-catalyzed approaches allow for the coupling of arylboronic acids with sulfonamides, a process that exhibits significant functional group tolerance and proceeds under mild conditions. nih.gov This method is particularly valuable for creating a diverse library of arylsulfonyl chlorides and sulfonamides. nih.gov
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, have also been extensively developed. Modern systems that combine copper salts with specialized ligands, such as oxalamides or 4-hydroxypicolinamides, offer a robust catalytic system for the N-arylation of a wide range of primary and secondary sulfonamides with various (hetero)aryl chlorides and bromides. researchgate.netnih.gov These reactions typically require temperatures around 100 °C and demonstrate excellent diversity in the resulting N-aryl sulfonamides. researchgate.net The choice of catalyst, ligand, and reaction conditions can be tailored to accommodate different substrates, including electron-rich and electron-deficient aryl halides. organic-chemistry.org
| Catalytic System | Coupling Partners | Key Features | Typical Conditions |
|---|---|---|---|
| Palladium / Biaryl Phosphine Ligands | Aryl Nonafluorobutanesulfonates & Sulfonamides | Effective for coupling with aryl nonaflates; uses tert-amyl alcohol as solvent. organic-chemistry.org | K3PO4 base, tert-amyl alcohol solvent. organic-chemistry.org |
| Copper (Cu₂O) / 4-hydroxypicolinamide | (Hetero)aryl Chlorides & Primary Sulfonamides | Effective for coupling with more challenging aryl chlorides. researchgate.netnih.gov | 10 mol% Cu₂O, Cs₂CO₃ or t-BuONa base, 130 °C. researchgate.net |
| Copper Salts / Oxalamides | (Hetero)aryl Bromides & Sulfonamides | Broad scope for primary and secondary sulfonamides. researchgate.netnih.gov | 2-5 mol% copper salt, 100 °C. researchgate.net |
| Nickel (Ni(cod)(DQ)) | Aryl Bromides & N-arylsulfonamides | Ligand-free system for synthesizing N,N-diarylsulfonamides. organic-chemistry.org | Compatible with electron-rich and -deficient aryl bromides. organic-chemistry.org |
Smiles Rearrangement Mechanisms in Benzamide Derivative Synthesis
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction used to form new C-X or C-C bonds. manchester.ac.uk It is particularly relevant in the synthesis of complex benzamide derivatives, where an aromatic ring migrates from one heteroatom to another. manchester.ac.ukbenthamopen.com The reaction is driven by the formation of a more stable anion and proceeds via a well-characterized spirocyclic intermediate known as a Meisenheimer complex. manchester.ac.ukbenthamopen.com
The efficiency of the Smiles rearrangement is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups, such as nitro groups or iodine atoms, positioned ortho or para to the reaction site is crucial for activating the ring towards nucleophilic attack. benthamopen.com This activation facilitates the formation of the key Meisenheimer intermediate. manchester.ac.ukbenthamopen.com
In the synthesis of complex polyiodinated benzamides, the number and position of iodine atoms on the aromatic ring can determine the reaction outcome. benthamopen.combenthamopenarchives.com For instance, 2,4,6-triiodo derivatives readily undergo rearrangement in high yields, whereas other isomers might predominantly lead to hydrolysis byproducts under the same conditions. benthamopen.com The reaction is synthetically valuable as it can be performed in aqueous media, making it a more environmentally friendly process. benthamopen.com Recent advancements have also explored radical versions of the Smiles rearrangement, expanding its utility for creating complex polyfunctional molecules. researchgate.net
| Factor | Influence on Reaction | Example |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups (e.g., I, NO₂) in ortho/para positions activate the aromatic ring for nucleophilic attack. benthamopen.com | 2,4,6-triiodo-substituted benzamides give rearrangement products in up to 96% yield. benthamopen.combenthamopenarchives.com |
| Reaction Conditions | Aqueous NaOH is commonly used, promoting an environmentally benign process. benthamopen.com | Reaction of a phenoxyacetamide derivative with aqueous NaOH at 95 °C for 5 hours. benthamopen.com |
| Intermediate Stability | The reaction proceeds through an anionic Meisenheimer intermediate, which has been characterized spectroscopically. manchester.ac.ukbenthamopen.com | Formation of a stable spirocyclic intermediate prior to aryl migration. manchester.ac.uk |
| Substrate Structure | The position of activating groups can dictate whether rearrangement or hydrolysis occurs. benthamopen.com | A 2,4-diiodo isomer predominantly undergoes hydrolysis, while the 2,6-diiodo isomer yields the rearranged product. benthamopen.combenthamopenarchives.com |
Oxidative Sulfonylation and Amination Methods
Oxidative methods provide a direct pathway to sulfonamides by forming the crucial S-N bond from various sulfur-containing precursors. These techniques often circumvent the need to first prepare sulfonyl chlorides. A prominent strategy involves the oxidative amination of sulfinates or the oxidative sulfonylation of amines.
Electrochemical methods have emerged as a green and efficient alternative. The electrochemical oxidative amination of sodium sulfinates can be achieved in a simple undivided cell. researchgate.netacs.org This process often uses a substoichiometric amount of a mediator like ammonium (B1175870) iodide (NH₄I), which serves as both a redox catalyst and a supporting electrolyte, eliminating the need for additional salts or harsh chemical oxidants. researchgate.netacs.org This approach is compatible with a wide range of primary and secondary amines, including aqueous ammonia. researchgate.net
Chemical oxidation methods are also widely employed. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive reagent for the direct conversion of thiols to their corresponding sulfonyl chlorides in situ, which then react with amines to form sulfonamides in excellent yields. organic-chemistry.org Another approach uses N-Iodosuccinimide (NIS) to facilitate the regioselective oxidative C-H sulfonylation of tertiary cyclic amines, installing an enaminyl sulfone functional group under mild, transition-metal-free conditions. nih.gov These methods highlight the versatility of oxidative strategies in synthesizing diverse sulfonamide structures. organic-chemistry.org
| Method | Precursors | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Electrochemical Oxidative Amination | Sodium Sulfinates, Amines | Graphite electrodes, NH₄I (redox catalyst & electrolyte). researchgate.netacs.org | Environmentally benign, avoids external oxidants, broad substrate scope. acs.org |
| Oxidative Chlorination/Amination | Thiols, Amines | H₂O₂ and SOCl₂. organic-chemistry.org | High reactivity, excellent yields, very short reaction times. organic-chemistry.org |
| In Situ Sulfonyl Chloride Formation | Thiols, Amines | N-chlorosuccinimide (NCS), tetrabutylammonium (B224687) chloride. organic-chemistry.org | Convenient one-pot synthesis of sulfonamides. organic-chemistry.org |
| Dehydrogenative β-Sulfonylation | Tertiary Cyclic Amines, Sulfinates | N-Iodosuccinimide (NIS). nih.gov | Transition-metal-free, mild conditions, installs enaminyl sulfone functionality. nih.gov |
Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds
The successful synthesis of benzamide derivatives relies heavily on effective purification and isolation techniques to separate the desired products from unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical and chemical properties of the target compound and its intermediates, such as polarity, solubility, and volatility.
Recrystallization is a primary technique for purifying solid compounds. researchgate.net It involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble as the solution cools. This allows the desired compound to form pure crystals while impurities remain in the solvent. Solvents commonly used for amides include polar options like ethanol, acetonitrile, and 1,4-dioxane. researchgate.net
Flash column chromatography is a versatile and widely used method for purifying both intermediates and final products. orgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). researchgate.netorgsyn.org A mixture of solvents, such as hexanes and ethyl acetate (B1210297), is often used as the eluent, with the ratio adjusted to achieve optimal separation. researchgate.net
Liquid-liquid extraction is fundamental for work-up procedures. It is used to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, often an organic solvent (like ethyl acetate or dichloromethane) and an aqueous solution. orgsyn.org Acid-base extraction is particularly useful for separating acidic or basic compounds. For example, a reaction mixture can be treated with dilute acid to protonate basic impurities, rendering them water-soluble, or with a base to deprotonate acidic impurities. google.comgoogle.com After extraction, the organic layers are typically washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. orgsyn.org
| Technique | Principle of Separation | Application | Common Solvents/Reagents |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures. researchgate.net | Purification of solid final products and intermediates. researchgate.net | Ethanol, acetonitrile, 1,4-dioxane. researchgate.net |
| Flash Column Chromatography | Differential partitioning between a stationary and mobile phase. orgsyn.org | Separation of complex mixtures; purification of oils and solids. orgsyn.org | Stationary Phase: Silica Gel. Mobile Phase: Hexanes/Ethyl Acetate mixtures. researchgate.net |
| Acid-Base Extraction | Changes in solubility based on pH-dependent ionization. google.comgoogle.com | Work-up step to remove acidic or basic impurities from the organic phase. orgsyn.org | Aqueous HCl, NaHCO₃, NaOH; Organic Solvents: Dichloromethane, Ethyl Acetate. orgsyn.org |
| Drying and Concentration | Removal of residual water and solvent. | Final step after extraction before further purification or analysis. orgsyn.org | Drying agents: Na₂SO₄; Equipment: Rotary evaporator. orgsyn.org |
Molecular Interactions and Target Engagement Research
Investigations into Enzyme Inhibition Mechanisms
The core structure of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide, featuring a sulfonamide and a benzamide (B126) moiety, has prompted investigations into its potential as an inhibitor of several classes of enzymes.
While direct inhibitory data for this compound against specific carbonic anhydrase (CA) isozymes such as CA IX and CA II were not found in the reviewed literature, the broader class of sulfonamides is well-established as potent CA inhibitors. The inhibitory mechanism of sulfonamides involves the binding of the deprotonated sulfonamide group to the zinc ion within the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity of the enzyme.
Benzamide-4-sulfonamides, a class of compounds structurally related to the subject of this article, have demonstrated effective inhibition of several human CA isoforms. Specifically, hCA II, VII, and IX are inhibited in the low nanomolar to subnanomolar ranges, while hCA I shows slightly less sensitivity. nih.gov The inhibitory potency of these compounds underscores the potential of the sulfamoylphenyl benzamide scaffold in targeting carbonic anhydrases.
Specific research on the inhibition of dihydropteroate (B1496061) synthase (DHPS) by this compound is not detailed in the available literature. However, the sulfonamide group is the key pharmacophore for the inhibition of this enzyme. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). By binding to the pABA site on the enzyme, sulfonamides prevent the synthesis of dihydropteroate, a crucial step in the bacterial folate synthesis pathway. This inhibition halts the production of nucleic acids, leading to a bacteriostatic effect.
Research into the antidiabetic potential of derivatives of this compound has yielded significant findings regarding their inhibitory effects on α-glucosidase and α-amylase. These enzymes are key players in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. nih.gov
A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their inhibitory potential. nih.gov Several of these compounds exhibited potent to moderate inhibition of both α-glucosidase and α-amylase. nih.gov Notably, the presence of an electron-donating group (like a methyl group) and an electron-withdrawing group (like a nitro group) on the N-phenyl ring was found to enhance the inhibitory activity. nih.gov
Similarly, another series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives also demonstrated significant inhibitory activity against these enzymes. irins.orgnih.gov The most potent compounds from these studies showed IC50 values in the low micromolar range, indicating strong inhibitory potential. irins.orgnih.gov
Below is a data table summarizing the α-glucosidase and α-amylase inhibitory activities of selected potent derivatives from these studies.
| Compound Derivative | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
|---|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 10.75 ± 0.52 | 0.90 ± 0.31 | researchgate.net |
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | 10.13 | N/A | irins.orgnih.gov |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | N/A | 1.52 | irins.orgnih.gov |
| Acarbose (B1664774) (Standard) | N/A | 5.60 ± 0.30 | researchgate.net |
While there is no specific data on the acetylcholinesterase (AChE) inhibitory activity of this compound, the benzamide scaffold is present in a number of known AChE inhibitors. The mechanism of inhibition by such compounds can vary, but often involves interactions with the catalytic or peripheral anionic sites of the enzyme.
The potential for this compound to act as a protease inhibitor has not been specifically investigated in the reviewed literature. However, the benzamidine (B55565) moiety, which is structurally related to the benzamide group, is a known potent inhibitor of trypsin and trypsin-like serine proteases. scielo.br Furthermore, some synthetic protease inhibitors incorporate benzamide structures. scielo.br The mechanism of such inhibitors often involves mimicking the substrate and binding to the active site of the protease.
Structure Activity Relationship Sar Investigations
The exploration of the structure-activity relationship (SAR) for 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide and its related analogs is fundamental to medicinal chemistry. These studies aim to decipher the link between the compound's molecular architecture and its biological effects, paving the way for the rational design of more potent and selective therapeutic agents.
Computational and Theoretical Investigations
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide, might interact with a biological target, typically a protein.
Studies on structurally similar benzamide (B126) derivatives have shown that they can form various types of interactions within the binding sites of proteins. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential biological activity. The primary modes of interaction observed for analogous compounds include hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
For instance, in studies of related 2-chloro-4-nitrobenzamide derivatives, the nitro group and the amide linker are frequently involved in hydrogen bonding with amino acid residues such as glutamate (B1630785) and phenylalanine. The sulfonamide group is also a key player in forming hydrogen bonds with the protein backbone or side chains. The aromatic rings of the benzamide structure often participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.
Table 1: Potential Interacting Residues and Binding Modes for this compound based on Analogous Compounds
| Functional Group of Ligand | Potential Interacting Residue | Type of Interaction |
|---|---|---|
| Nitro group (NO2) | Glutamate, Phenylalanine | Hydrogen Bonding, Charge-Charge |
| Amide linker (-CONH-) | Various polar residues | Hydrogen Bonding |
| Sulfonamide group (-SO2NH-) | Various polar residues | Hydrogen Bonding |
| Aromatic rings | Phenylalanine, Tyrosine, Tryptophan | Hydrophobic, π-π Stacking |
The binding affinity, often represented by a dock score or binding energy, is a numerical value that estimates the strength of the interaction between a ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For derivatives of 2-chloro-4-nitrobenzamide, docking studies against enzymes like α-glucosidase and α-amylase have reported binding scores typically ranging from -8.0 to -11.1 kcal/mol. mdpi.com These values suggest a strong binding potential for this class of compounds. While specific dock scores for this compound are not available in the provided search results, it is reasonable to infer that it would exhibit a comparable binding affinity to these targets due to its structural similarity.
Table 2: Predicted Binding Affinities for 2-chloro-4-nitrobenzamide Derivatives against Different Targets
| Target Enzyme | Reported Dock Score Range (kcal/mol) |
|---|---|
| α-glucosidase | -8.0 to -10.2 |
| α-amylase | -8.3 to -11.1 |
Molecular Dynamics Simulations for Binding Site Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. These simulations can reveal the stability of the binding pose predicted by molecular docking and any conformational changes that may occur in the protein or the ligand upon binding. MD studies on related benzamide derivatives have shown that the ligand-protein complexes are stable throughout the simulation time, with minimal root-mean-square deviation (RMSD) values. mdpi.com This stability is a good indicator that the binding mode predicted by docking is likely to be maintained in a more dynamic, solution-like environment. Such simulations for this compound would be expected to show similar stability, confirming a persistent and effective interaction with its target. mdpi.com
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of a molecule in detail. These calculations provide a fundamental understanding of the molecule's reactivity, stability, and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic parameters that determine a molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. For benzamide derivatives, DFT calculations have been used to determine these values, which are crucial for understanding their electronic behavior. rjptonline.org
The Molecular Electrostatic Potential (MEP) map is another important output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. tandfonline.com For molecules like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and sulfonamide groups, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amide and sulfonamide groups would exhibit positive potential, indicating their role as hydrogen bond donors.
Table 3: General Electronic Properties of Benzamide Derivatives from DFT Studies
| Property | General Finding |
|---|---|
| HOMO-LUMO Gap | Relatively small gap, indicating high reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential on oxygen atoms; positive potential on amide/sulfonamide hydrogens. tandfonline.com |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. For this compound, NBO analysis would provide a detailed understanding of the electron density distribution, charge transfer, and the nature of the intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's conformational stability. This analysis can quantify the stabilization energies associated with these interactions, offering a deeper insight into the molecule's electronic structure. However, specific NBO analysis data for this compound is not currently available in published scientific literature.
In Silico ADMET Predictions (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity aspects)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are critical in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. While specific, comprehensive ADMET studies for this compound are not detailed in the available literature, general predictive models can be applied to its structure to estimate these properties. These computational tools evaluate various molecular descriptors to forecast a compound's behavior in the body.
Drug-Likeness Assessment based on Computational Parameters
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often based on computational parameters and rules of thumb, such as Lipinski's Rule of Five. These rules consider molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, a theoretical assessment against these parameters would be necessary to predict its potential as a drug candidate. Publicly available research specifically detailing the drug-likeness assessment of this exact compound is limited.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its structure and known biological targets. This model would be instrumental in virtual screening campaigns to search large chemical databases for other compounds with similar pharmacophoric features, potentially leading to the discovery of new and more potent analogs. At present, specific studies on pharmacophore modeling and its application in virtual screening for this compound have not been reported in the scientific literature.
Preclinical Biological Evaluation in Research Models
In Vitro Biological Screening Methodologies
In vitro screening methodologies are fundamental for the initial characterization of a compound's biological activity. These assays, conducted in a controlled laboratory environment outside of a living organism, allow for the rapid assessment of a substance's effects on specific biological targets, such as enzymes, microbial strains, or cancer cell lines.
Enzyme Inhibition Assays and Determination of IC50/Ki Values
Derivatives of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide have been investigated for their potential as enzyme inhibitors, particularly in the context of metabolic disorders. A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase, two key enzymes in carbohydrate digestion and absorption.
The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. For instance, compounds such as N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide and N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide were identified as potent inhibitors of α-glucosidase and α-amylase, with IC50 values of 10.13 µM and 1.52 µM, respectively. nih.gov
Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and tested for their inhibitory effects on the same enzymes. researchgate.netnih.gov The IC50 values for α-glucosidase inhibition in this series ranged from 10.75 ± 0.52 to 130.90 ± 2.42 μM, with the parent compound acarbose (B1664774) having an IC50 of 39.48 ± 0.80 μM. researchgate.net For α-amylase, the IC50 values for these derivatives were in the range of 0.90 ± 0.31 μM to 55.14 ± 0.71 μM, compared to acarbose with an IC50 of 5.60 ± 0.30 μM. researchgate.netnih.gov The compound 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide was found to be a particularly potent inhibitor. nih.gov
The inhibition constant (Ki) is another important parameter that describes the binding affinity between an inhibitor and an enzyme. nih.gov While not always explicitly determined, the mode of inhibition (e.g., competitive, non-competitive) can be elucidated through kinetic studies, which can then be used to calculate the Ki value. nih.gov
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide Derivatives
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| 5a | 31.39 ± 1.66 | 7.40 ± 0.15 |
| 5c | 26.77 ± 1.13 | 8.00 ± 0.71 |
| 5f | 50.24 ± 0.89 | 16.00 ± 0.33 |
| 5i | 14.02 ± 0.93 | 27.12 ± 0.51 |
| 5l | 29.01 ± 0.86 | 6.30 ± 0.42 |
| 5o | 10.75 ± 0.52 | 0.90 ± 0.31 |
| 5r | 34.36 ± 0.62 | 15.30 ± 1.24 |
| 5u | 89.04 ± 1.76 | 38.20 ± 0.34 |
| Acarbose (Reference) | 39.48 ± 0.80 | 5.60 ± 0.30 |
Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. researchgate.netnih.gov
Antimicrobial Activity Testing (MIC/MBC determinations against bacterial and fungal strains)
The antimicrobial potential of benzamide (B126) and sulfonamide derivatives is a field of active investigation. The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.
Research on other benzamide derivatives has shown promising activity against various bacterial strains. msdvetmanual.com For example, some novel benzamide compounds have been reported to have significant activity against Bacillus subtilis and Escherichia coli, with MIC values as low as 3.12 µg/mL. msdvetmanual.com Similarly, certain pyrimidinylsulfamoyl azolylbenzamides have shown notable activity against Aspergillus niger, with the chloro, bromo, and nitro substituted compounds exhibiting greater activity. nih.gov
Cellular Activity Assays (e.g., Anti-proliferative activity in cancer cell lines, focusing on mechanistic findings)
The anti-proliferative activity of novel chemical entities is a key focus in cancer research. While direct studies on the anti-proliferative effects of this compound are limited, research on related benzamide and sulfonamide derivatives has shown potential in this area.
For example, the novel benzamide derivative VKNG-2 (2-(3-(3-Nitrophenyl) ureido)-N-(4-propylphenyl)benzamide) has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, a protein associated with multidrug resistance. mdpi.com Another study on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) demonstrated potent anti-proliferative activities against several tumor cell lines, including HepG2, U937, H460, FTC-133, HELA, and K562 cells, with IC50 values ranging from 0.55 to 9.09 µM. nih.gov The mechanism of action for FNA was linked to the promotion of apoptosis and G2/M phase cell cycle arrest. nih.gov
Furthermore, a novel 1,2,4-triazine (B1199460) sulfonamide derivative was found to induce apoptosis in DLD-1 and HT-29 colon cancer cells through both intrinsic and extrinsic pathways. mdpi.com This compound also decreased the concentrations of sICAM-1, mTOR, and cathepsin B, molecules implicated in colorectal cancer pathogenesis and poor prognosis, while increasing the concentration of Beclin-1, a key protein in autophagy. mdpi.com
In Vivo Efficacy Studies in Preclinical Animal Models
In vivo studies in animal models are crucial for evaluating the efficacy and pharmacodynamic properties of a compound in a whole-organism setting. These studies provide a more comprehensive understanding of a compound's potential therapeutic effects than in vitro assays alone.
Assessment of Efficacy in Disease Models (e.g., anti-inflammatory models)
Benzamide and nicotinamide (B372718) derivatives have been investigated for their anti-inflammatory properties. In one study, the N-substituted benzamides metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) in mice. nih.gov Furthermore, these compounds were shown to prevent lung edema in rats, suggesting potent anti-inflammatory effects. nih.gov
Another study on novel N-phenylcarbamothioylbenzamides investigated their anti-inflammatory activity in a carrageenan-induced paw edema model in mice. researchgate.netnih.gov Several of the synthesized derivatives exhibited significantly higher anti-inflammatory activity (ranging from 26.81% to 61.45% inhibition of edema) compared to the reference drug indomethacin (B1671933) (22.43% inhibition). researchgate.netnih.gov
Pharmacodynamic Endpoints in Animal Research
Pharmacodynamic endpoints are used to assess the biochemical and physiological effects of a drug on the body. In the context of the anti-inflammatory activity of benzamide derivatives, a key pharmacodynamic endpoint is the inhibition of pro-inflammatory mediators. The anti-inflammatory effects of some benzamides are believed to be mediated through the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of TNFα and induces apoptosis. nih.gov
In the study of N-phenylcarbamothioylbenzamides, the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis was a significant pharmacodynamic endpoint. researchgate.netnih.gov The most potent anti-inflammatory compounds in this series also demonstrated significant inhibition of PGE2 levels, which correlated with their observed anti-inflammatory effects. researchgate.netnih.gov While specific pharmacodynamic studies on this compound are not available, these findings from related compounds provide a basis for potential mechanisms and endpoints to be investigated in future studies.
Mechanistic Investigations in Preclinical Systems
Due to the limited availability of research focused specifically on this compound, mechanistic insights are drawn from preclinical investigations of structurally analogous benzamide and sulfonamide derivatives. These studies provide a foundational understanding of potential biochemical pathways and molecular targets that may be relevant to the subject compound. The primary mechanisms elucidated for similar compounds involve enzyme inhibition, which is detailed below.
Research into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has indicated potential antidiabetic activity through the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. researchgate.netnih.gov One of the most active compounds in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated significant inhibitory potential against both enzymes. nih.gov The inhibitory activity of these related compounds is attributed to the presence of both electron-donating (such as a methyl group) and electron-withdrawing (such as a nitro group) substituents on the phenyl ring. researchgate.netnih.gov Molecular docking simulations of these derivatives suggest that they interact with the active sites of these enzymes through hydrogen bonding, electrostatic, and hydrophobic interactions. researchgate.net
Another area of mechanistic investigation for similar sulfamoyl benzamide derivatives is their role as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases). nih.govrsc.org Four isoforms of h-NTPDases (h-NTPDase1, -2, -3, and -8) are implicated in various physiological and pathological processes, including thrombosis, diabetes, inflammation, and cancer. rsc.org Studies on various sulfamoyl benzamide derivatives have shown that they can act as selective inhibitors of these enzymes in the sub-micromolar range. nih.gov For instance, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov Molecular docking studies of these potent inhibitors have revealed significant interactions with the amino acid residues within the active sites of the respective h-NTPDase homology models. nih.govrsc.org
Furthermore, a structurally related sulfonamide compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been shown to exhibit antibacterial properties by inhibiting biotin (B1667282) carboxylase (BC), an essential enzyme in fatty acid synthesis. semanticscholar.org This inhibition occurs through an atypical mechanism where SABA1 binds to the biotin-binding site of the enzyme, but only in the presence of ADP. semanticscholar.org This suggests a potential mechanism where the compound stabilizes an enzyme-product complex, preventing the catalytic cycle from proceeding. This mode of action is distinct from known inhibitors of BC that typically target the ATP-binding site. semanticscholar.org
The following tables present the inhibitory concentrations (IC₅₀) for some of these structurally related compounds against their respective enzyme targets.
Table 1: Inhibitory Activity of a Structurally Related Benzamide Derivative nih.gov
| Enzyme | Test Compound | IC₅₀ (µM) | Standard | IC₅₀ (µM) |
| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 19.80 ± 0.92 | Acarbose | 750.0 ± 1.5 |
| α-Amylase | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 0.90 ± 0.31 | Acarbose | 5.20 ± 0.15 |
Table 2: Inhibitory Activity of Related Sulfamoyl Benzamide Derivatives against h-NTPDases nih.gov
| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | > 50 | 0.72 ± 0.11 | > 50 |
| N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 10.23 ± 0.25 | Sub-micromolar | 6.54 ± 0.22 | 1.15 ± 0.05 |
| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | 15.22 ± 0.55 | Sub-micromolar | 1.89 ± 0.14 | 2.54 ± 0.16 |
| 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | > 50 | Sub-micromolar | 1.32 ± 0.06 | 0.28 ± 0.07 |
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Future Research Directions and Unexplored Avenues for 2 Chloro 4 Nitro N 4 Sulfamoylphenyl Benzamide Research
Development of Next-Generation Analogues with Enhanced Specificity
A primary avenue of future research is the rational design and synthesis of next-generation analogues to probe and enhance biological activity and target specificity. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the parent molecule influence its effects. nih.govresearchgate.net Key strategies would involve the systematic modification of its core components.
Potential Modifications for Analogue Development:
Benzamide (B126) Ring: Altering the position of the chloro and nitro substituents (e.g., moving the nitro group to the 5-position) or replacing them with other electron-withdrawing or electron-donating groups (e.g., trifluoromethyl, methoxy) could significantly impact target binding and selectivity.
Amide Linker: While typically conserved, subtle modifications to the amide bond, such as creating bioisosteric replacements, could be explored to alter metabolic stability and conformational properties.
| Molecular Scaffold | Modification Strategy | Rationale | Potential Outcome |
|---|---|---|---|
| 2-chloro-4-nitrobenzoyl | Vary substituents (position and type) | Modulate electronic properties and steric hindrance | Enhanced target affinity and specificity |
| Amide Linker | Bioisosteric replacement (e.g., reverse amide, ester) | Improve metabolic stability and cell permeability | Improved pharmacokinetic properties |
| 4-sulfamoylphenyl | Substitution on the sulfonamide nitrogen | Alter hydrogen bond donor/acceptor profile | Modified target interaction and solubility |
Deeper Mechanistic Elucidation of Biological Actions
The biological targets of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide are currently unknown. A critical future direction is to uncover its mechanism of action. Structurally related benzamides have shown activity against a wide range of targets, including enzymes like acetylcholinesterase and structural proteins like tubulin. nih.govmdpi.comnih.gov
Initial research should involve broad-based screening assays to identify potential biological activities. Subsequent in-depth studies could employ a variety of modern biochemical and cell biology techniques:
Target Identification: Utilizing methods such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, or thermal shift assays to identify binding proteins.
Enzyme Kinetics: If an enzymatic target is identified, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). researchgate.net
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular signaling pathways through techniques like Western blotting, qPCR, and proteomics to understand its functional consequences.
Investigation into Polypharmacology and Off-Target Modulation
Polypharmacology, the ability of a single compound to interact with multiple targets, is a common feature of many drugs. The diverse functional groups within this compound suggest it may have multiple biological targets. For instance, some benzamide derivatives are known to interact with receptors such as peroxisome proliferator-activated receptors (PPARs). drugbank.com Future research should proactively investigate this possibility.
A comprehensive kinase panel screen would be a valuable starting point to assess its potential as a kinase inhibitor, a common activity for compounds with this type of scaffold. Understanding its off-target profile is essential not only for identifying potential side effects but also for uncovering opportunities for drug repurposing.
Exploration of Novel Therapeutic Research Applications Beyond Current Scope
Given the wide range of biological activities reported for various benzamide derivatives, this compound and its future analogues could be investigated as research probes or therapeutic leads in numerous disease areas. Based on the activities of related compounds, several areas warrant exploration:
Antimicrobial and Antidiabetic Research: A series of structurally similar N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives have demonstrated potential as antidiabetic (α-glucosidase and α-amylase inhibitors) and antimicrobial agents. nih.gov
Oncology: Benzamides are a well-established class of anticancer agents, with some derivatives acting as potent tubulin polymerization inhibitors. nih.gov
Neurodegenerative Disorders: Certain benzamide structures have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase. nih.govresearchgate.netmdpi.com
Integration of Advanced Computational Approaches for Predictive Modeling
In silico methods are indispensable for accelerating modern drug discovery and chemical biology research. Advanced computational approaches can be integrated throughout the research and development lifecycle of this compound.
| Computational Method | Research Application | Objective |
|---|---|---|
| Molecular Docking | Target Identification & SAR | Predict binding poses and affinities to hypothetical targets. nih.gov |
| Molecular Dynamics (MD) Simulations | Mechanism of Action | Assess the stability of the ligand-protein complex over time. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Develop predictive models for biological activity based on chemical structure. |
| ADMET Prediction | Pharmacokinetic Profiling | Predict properties like absorption, distribution, metabolism, excretion, and toxicity. nih.gov |
These computational studies can guide the synthesis of new analogues by prioritizing compounds with the highest predicted affinity and most favorable drug-like properties, thereby saving time and resources. nih.gov
Development of Advanced Delivery Systems for Research Probes
The physicochemical properties of this compound, such as its solubility and permeability, may present challenges for its use in biological systems. Research into advanced drug delivery systems could be crucial for its application as a research probe. genesispub.org Encapsulating the compound in nanocarriers could enhance its utility.
Potential delivery systems for investigation include:
Liposomes: Biocompatible vesicles that can encapsulate both hydrophilic and lipophilic compounds, potentially improving solubility and cellular uptake. genesispub.org
Polymeric Nanoparticles: These systems allow for controlled and sustained release of the encapsulated compound and can be functionalized for targeted delivery. nih.govresearchgate.net
Micelles: Self-assembling colloidal dispersions that are particularly useful for delivering poorly water-soluble compounds. genesispub.org
Collaborative and Interdisciplinary Research Opportunities
Realizing the full potential of this compound will require a highly collaborative and interdisciplinary approach. Success will depend on forging partnerships between researchers in various fields:
Medicinal and Synthetic Chemists to design and create novel analogues.
Biochemists and Cell Biologists to perform screening, identify targets, and elucidate mechanisms of action.
Computational Chemists to build predictive models that guide experimental work.
Pharmacologists and Pharmaceutical Scientists to investigate in vivo efficacy and develop advanced delivery formulations.
Such collaborations are essential for transforming a promising chemical scaffold into a valuable research tool or a potential starting point for therapeutic development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide, and how can yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where activated benzoyl chloride derivatives react with 4-sulfamoylaniline. Evidence from analogous syntheses (e.g., 2-chloro-4-nitro-N-(3-chlorophenyl)benzamide) shows yields ranging from 20% to 51% depending on the method (Method A vs. B) and substituent electronic effects . To improve yields:
- Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Optimize stoichiometry (1.2–1.5 equivalents of acyl chloride) to minimize side reactions.
- Purify via recrystallization from ethanol/DMSO mixtures to remove nitro-group byproducts .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks using DMSO-d6 solvent (e.g., δ 8.45 ppm for nitro-aromatic protons; δ 164 ppm for carbonyl carbons) .
- Elemental Analysis : Validate purity (e.g., C 50.19%, N 9.00% theoretical vs. C 50.11%, N 8.81% observed) .
- X-ray Crystallography : Resolve crystal packing using SHELXL (R factor < 0.05) and Mercury software for visualization .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Focus on enzyme inhibition assays and structure-activity relationship (SAR) studies:
- Target Identification : Screen against bacterial enzymes (e.g., acps-pptase) using kinetic assays to measure IC50 .
- SAR Optimization : Synthesize derivatives with modified sulfonamide or nitro groups to assess effects on potency .
- Cellular Assays : Test antimicrobial activity via MIC (minimum inhibitory concentration) in Gram-positive/negative bacterial models .
Q. How should researchers address contradictions in crystallographic data during structure refinement?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from thermal motion or twinning. Mitigation strategies include:
- Using SHELXL’s TWIN/BASF commands for twin refinement .
- Validating hydrogen-bonding networks with graph set analysis (e.g., Etter’s rules) to identify plausible packing motifs .
- Cross-referencing with Mercury’s displacement ellipsoid models to detect overfitting .
Q. What role do hydrogen-bonding patterns play in the compound’s physicochemical properties?
- Methodological Answer : Hydrogen bonding governs solubility and stability. For example:
- Sulfonamide NH forms intermolecular bonds with nitro groups (N–H···O, ~2.8 Å), stabilizing the crystal lattice .
- Nitro Group : Participates in π-π stacking (3.5–4.0 Å) with adjacent aryl rings, reducing solubility in nonpolar solvents .
- Use Mercury to map interaction fingerprints and predict dissolution behavior .
Data-Driven Insights
Q. How can researchers reconcile discrepancies in elemental analysis vs. theoretical values?
- Methodological Answer : Minor deviations (e.g., 0.08% C, 0.19% N) may stem from hygroscopicity or incomplete combustion. Solutions:
- Dry samples at 100°C under vacuum for 24 hours before analysis.
- Use high-purity calibration standards and triplicate measurements .
Q. What computational tools are recommended for predicting the compound’s reactivity?
- Methodological Answer : Leverage DFT (Density Functional Theory) to model:
- Nitro Group Reduction : Predict redox potentials using Gaussian09 with B3LYP/6-31G* basis sets.
- Hydrolysis Pathways : Simulate pH-dependent degradation with COSMO-RS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
